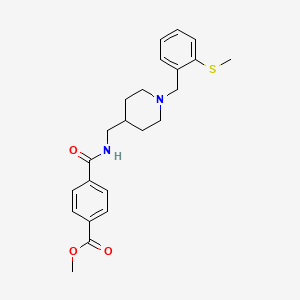

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate, also known as MTMDB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a carbamate derivative of benzoic acid and has been shown to possess a number of interesting properties that make it a valuable tool in various fields of research.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

MTMDB serves as a valuable building block in organic synthesis. Specifically, it can be utilized in Suzuki–Miyaura couplings, which are essential for constructing carbon-carbon bonds. Additionally, MTMDB can undergo various functionalizations, including oxidations, aminations, halogenations, and C–C bond formations. Notably, its pinacol boronic ester moiety enhances stability and ease of purification .

Hydromethylation of Alkenes

A radical-based catalytic protodeboronation of alkyl boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this hydromethylation sequence. Applications include modifying methoxy-protected (−)-Δ8-THC and cholesterol .

Antimicrobial Properties

While specific studies on MTMDB’s antimicrobial activity are limited, its structural features suggest potential efficacy. Researchers have explored related compounds, and MTMDB’s carbamoyl and benzyl moieties may contribute to antimicrobial effects. Further investigations are warranted .

DNA Binding and Mutagenesis Prevention

Thioethers, including MTMDB’s methylthio group, exhibit preventive action against DNA binding and mutagenesis caused by alkylating agents. This property could be relevant in drug development or genetic research .

Crystallography and Structural Studies

MTMDB’s crystal structure and properties can be studied using X-ray crystallography. Researchers can explore its conformation, intermolecular interactions, and potential binding sites .

Total Synthesis of Natural Products

MTMDB has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These applications highlight its role in complex molecule construction .

Propriétés

IUPAC Name |

methyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-28-23(27)19-9-7-18(8-10-19)22(26)24-15-17-11-13-25(14-12-17)16-20-5-3-4-6-21(20)29-2/h3-10,17H,11-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAZJZPPEVARMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)